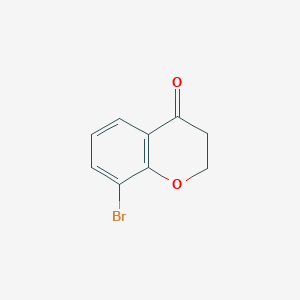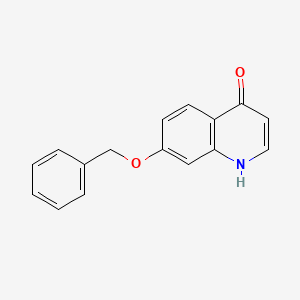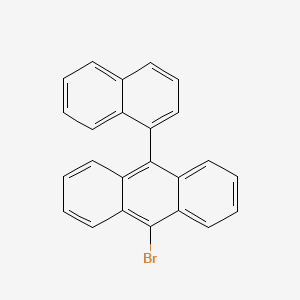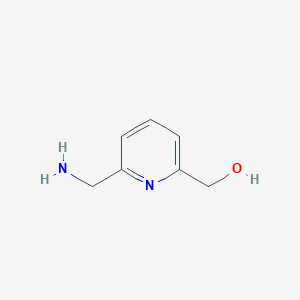
6-(Aminomethyl)pyridin-2(1H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-(Aminomethyl)pyridin-2(1H)-one hydrochloride" is a derivative of pyridine, which is a heterocyclic aromatic organic compound. Pyridine derivatives are known for their applications in various chemical reactions and as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The presence of an aminomethyl group at the 6-position of the pyridine ring is indicative of potential reactivity and utility in further chemical transformations.
Synthesis Analysis
The synthesis of pyridine derivatives, such as those related to "6-(Aminomethyl)pyridin-2(1H)-one hydrochloride," involves various chemical methods. For instance, the aminomethylation of 2-alkyl-3-pyridinol series has been studied using proton magnetic resonance and chemical methods, leading to the development of methods for synthesizing 6-(aminomethyl) derivatives . Similarly, the aminomethylation of 3-hydroxy pyridines by secondary amines has been investigated, showing a preference for substitution at the 6 and then 4 positions of the pyridine ring . These methods are crucial for the synthesis of aminomethyl pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be characterized using various spectroscopic methods, including FTIR, 1H, and 13C NMR. X-ray crystallographic analysis can also be employed to determine the crystal and molecular structure, as demonstrated by the characterization of a related compound, which crystallizes in the monoclinic space group and is stabilized by intramolecular hydrogen bonds . These techniques are essential for confirming the structure of "6-(Aminomethyl)pyridin-2(1H)-one hydrochloride" and related compounds.
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions. For example, the aminomethyl derivatives of pyridines can be converted into acetoxy derivatives upon heating with acetic anhydride, which can then be transformed into hydroxy and bromomethyl derivatives using hydrochloric or hydrobromic acids . Additionally, the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates can lead to the synthesis of novel amino acid derivatives, although side reactions such as hydrogenolysis of the alcohol group can occur . These reactions are indicative of the reactivity of the aminomethyl group in pyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of substituents on the pyridine ring can affect the solubility, thermal stability, and reactivity of the compounds. Novel polyimides derived from pyridine-containing monomers have been shown to exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before a temperature of 450°C in nitrogen . These properties are important for the practical applications of "6-(Aminomethyl)pyridin-2(1H)-one hydrochloride" and related compounds in various fields.
Aplicaciones Científicas De Investigación
-
Anti-Fibrosis Activity
- Field : Medicinal Chemistry
- Application : Pyridine derivatives have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Method : The compounds were synthesized and their biological activities were evaluated against HSC-T6 .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds 12m and 12q showed the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
-
Antimicrobial Activity
- Field : Medicinal Chemistry
- Application : New pyridine derivatives were synthesized and studied for their antimicrobial activity .
- Method : The derivatives were synthesized starting from building blocks 2-amino benzothiazoles and 2-chloro pyridine-3-carboxylic acid .
- Results : The synthesized compounds were found to have variable and modest activity against the investigated strains of bacteria and fungi .
Propiedades
IUPAC Name |
6-(aminomethyl)-1H-pyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h1-3H,4,7H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMZDUVBYKVPOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)pyridin-2(1H)-one hydrochloride | |
CAS RN |
131052-62-5 |
Source


|
| Record name | 6-(Aminomethyl)-2-hydroxypyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

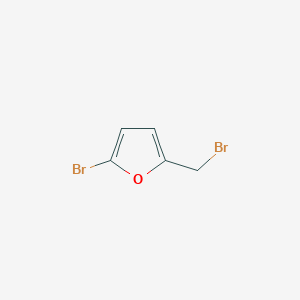
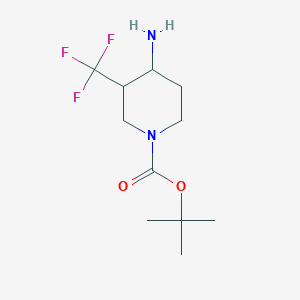
![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)
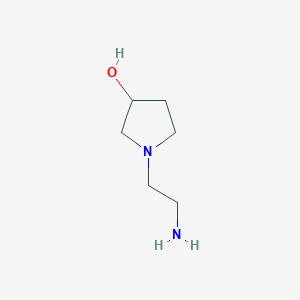
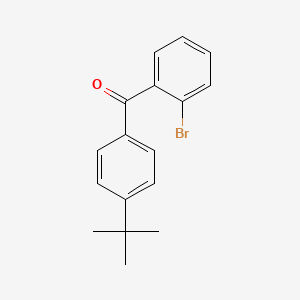
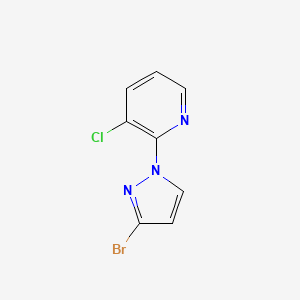
![5-Bromo-2-[(cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1287166.png)
![1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1287171.png)
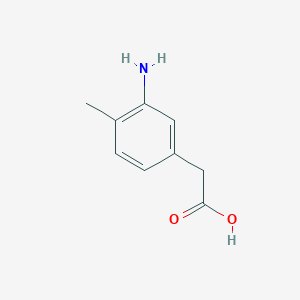
![1-(Benzo[b]thiophen-4-yl)piperazine](/img/structure/B1287173.png)
